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Compound Name:
methylbenzoic acid

CAS No.: 90326-61-7

Cat. No.: B1289782

Get Quote

Executive Summary

5-Bromo-2-methoxy-4-methylbenzoic acid (CAS: 156354-63-9) is a critical pharmacophore
and intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors,
specifically the gliflozin class (e.qg., Ipragliflozin). Its structural uniqueness lies in the
tetrasubstituted benzene ring, where the precise positioning of the bromine atom at C5 is
essential for subsequent lithiation or cross-coupling reactions (Suzuki-Miyaura) used to attach
the sugar moiety or heterocycles.

This guide details a high-fidelity, scalable synthesis pathway prioritizing regioselectivity and
purification efficiency. Unlike generic protocols, this workflow utilizes an ester-intermediate
strategy to mitigate solubility issues and enhance the purity profile of the final acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure exclusive bromination at the C5 position. Direct
bromination of the benzoic acid substrate is possible but often leads to difficult-to-separate
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mixtures or solubility challenges. The industrial standard involves protecting the carboxyl group
as a methyl ester, directing the halogenation, and subsequently hydrolyzing the ester.

Electronic Considerations:
o Methoxy Group (C2): Strong ortho/para director. Activates C3 and C5.
o Methyl Group (C4): Weak ortho/para director. Activates C3 and C5.

o Ester/Acid Group (C1):Meta director. Deactivates C2, C4, and C6, but directs incoming
electrophiles to C3 and C5.

Regioselectivity: C3 is sterically hindered, sandwiched between the methoxy and methyl
groups. C5 is sterically accessible and electronically activated by the para-methoxy and ortho-
methyl effects. Therefore, electrophilic aromatic substitution (EAS) is highly selective for C5.

Pathway Visualization

Step 1: Methylation Step 2: Regioselective Bromination Step 3: Hydrolysis
4 Acid (Me2S04, K2C0O3, Acetone) | Methyl thoxy-4 (Br2, AcOH, <25°C) ;[ Methyl 5-bi 2-meth 4 ‘ (NaOH, EtOH/H20) ‘l 5-Bromo-2-methoxy-4-methylbenzoic Acid
(Starting Material) (Key Intermediate) l (Brominated Ester) ‘ | (Target API Intermediate)

Click to download full resolution via product page

Figure 1: Critical synthesis pathway from 4-methylsalicylic acid to target.

Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-methoxy-4-
methylbenzoate

Note: This step converts commercially available 4-methylsalicylic acid into the methylated
ester. If the starting material 2-methoxy-4-methylbenzoic acid is purchased, proceed to Step 1B
(Esterification) or Step 2.

Rationale: Simultaneous methylation of the hydroxyl and carboxyl groups using dimethyl
sulfate is efficient and atom-economical.
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o Reagents: 4-Methylsalicylic acid (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium Carbonate

(3.0 eq), Acetone (Solvent).

e Protocol:

o

Charge a reactor with 4-methylsalicylic acid and acetone (10 vol).

o Add Kz2COs (anhydrous) and heat the suspension to reflux.

o Add Dimethyl sulfate dropwise over 1 hour. Caution: Highly toxic.

o Reflux for 4—6 hours until TLC confirms consumption of starting material.

o Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Dissolve residue in

Ethyl Acetate, wash with water and brine. Dry over MgSOa4 and concentrate to yield the

crude ester (typically an oil).

Step 2: Regioselective Bromination (The Critical Step)

Obijective: Introduce bromine at C5 with >95% regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (EAS). The solvent choice (Acetic Acid)

moderates the reactivity of bromine, preventing over-bromination.

Parameter Specification Reason
Methyl 2-methoxy-4- Ester protects COOH,;
Substrate ) -
methylbenzoate improves solubility.
_ Elemental bromine provides
Reagent Bromine (Brz)
clean EAS.
) ) ) Polar protic solvent stabilizes
Solvent Glacial Acetic Acid (AcOH) -
the transition state.
Prevents dibromination or side
Temperature <25°C )
reactions.[1]
Protocol:

© 2026 BenchChem. All rights reserved. 3/7

Tech Support


https://www.rsc.org/suppdata/c8/sc/c8sc01016a/c8sc01016a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289782?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Dissolve Methyl 2-methoxy-4-methylbenzoate (10 g, 56 mmol) in Glacial Acetic Acid (70 mL).
e Cool the solution to 10-15°C.
e Add Bromine (3.0 mL, 60 mmol, 1.07 eq) dropwise via an addition funnel over 30 minutes.

o Critical Control: Maintain internal temperature below 25°C. Exotherms can lead to
impurities.

 Stir at room temperature (20-25°C) for 2—4 hours.
e Monitoring: Check by HPLC/TLC. The starting material spot should disappear.

e Quench: Pour the reaction mixture into ice-water (300 mL) containing Sodium Bisulfite (to
neutralize excess Brz).

 Isolation: The product, Methyl 5-bromo-2-methoxy-4-methylbenzoate, typically precipitates
as a solid.[2] Filter, wash with water, and dry.[2][3][4][5]

o Yield: ~85-90%.[1][2][3]

o Purification: If necessary, recrystallize from Ethanol.

Step 3: Hydrolysis to Final Acid

Objective: Cleave the methyl ester to release the free benzoic acid without debrominating.
Protocol:

e Suspend Methyl 5-bromo-2-methoxy-4-methylbenzoate (11.6 g, 45 mmol) in a mixture of
Ethanol (75 mL) and Water (75 mL).

e Add Sodium Hydroxide (5.8 g, 145 mmol, ~3.2 eq).

o Heat to reflux (approx. 80°C) for 30—60 minutes. The solid should dissolve as the sodium salt
forms.[2]

e Workup:
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[e]

Distill off the Ethanol (rotary evaporator or distillation).

o

Dilute the aqueous residue with Water (75 mL).[2]

[¢]

[¢]

« |solation: The target compound, 5-Bromo-2-methoxy-4-methylbenzoic acid, will precipitate

as a beige/white solid.

« Filter the precipitate and wash with cold water (3 x 50 mL).

Cool to 0-5°C in an ice bath.

e Dryin a vacuum oven at 50°C.

Data Summary:

e Final Yield: ~82% (from ester).[2]

o Appearance: Beige to white solid.

e Purity: >98% (HPLC).

Acidify to pH ~2 using concentrated Hydrochloric Acid (HCI).[2]

Critical Process Parameters (CPP) &

Troubleshooting

Issue

Root Cause

Corrective Action

Low Regioselectivity

(Presence of 3-bromo isomer)

Temperature too high during
Br2 addition.

strictly control T < 20°C during

addition.

Over-bromination

Excess Bromine used (>1.1

eq).

Titrate Brz charge; use

stoichiometry of 1.05 eq.

Incomplete Hydrolysis

Insufficient base or reaction

time.

Ensure reflux is maintained;

check pH > 12 before workup.

Colored Product

Residual Bromine or oxidation

byproducts.

Wash with NaHSOs solution
during quench; recrystallize
from EtOH.
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Safety & Handling

Bromine (Br2): Extremely corrosive and toxic. Causes severe burns. Use only in a fume hood
with proper PPE (face shield, chemical resistant gloves). Have sodium thiosulfate/bisulfite
ready for spills.

Dimethyl Sulfate: (If used in Step 1) Potent alkylating agent and carcinogen. Handle in a
closed system; quench all glassware with ammonium hydroxide.

Hydrolysis: The acidification step is exothermic. Add acid slowly to the sodium salt solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Advanced Synthesis Guide: 5-Bromo-2-methoxy-4-
methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289782/docs#advanced-synthesis-guide-5-bromo-
2-methoxy-4-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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